Cas no 316-64-3 (4,4'-Diamino-2,2’-difluorobiphenyl)
4,4'-Diamino-2,2’-difluorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4 -Diamino-2,2 -difluorobiphenyl
- 2,2'-difluoro-benzidine
- 2,2''-Difluor-benzidin
- 4,4’-Diamino-2,2’-difluorobiphenyl
- 4,4'-Diamino-2,2'-difluorobiphenyl
- 316-64-3
- AKOS022506440
- 4 pound not4 inverted exclamation mark -Diamino-2 pound not2 inverted exclamation mark -difluorobiphenyl
- MFCD19302620
- SB79617
- [1,1'-Biphenyl]-4,4'-diamine, 2,2'-difluoro-
- 2,2'-DIFLUORO-[1,1'-BIPHENYL]-4,4'-DIAMINE
- YSZC1334
- TQP1509
- AS-32600
- 4,4 inverted exclamation mark -Diamino-2,2 inverted exclamation mark -difluorobiphenyl
- CS-0170082
- 4-(4-AMINO-2-FLUOROPHENYL)-3-FLUOROANILINE
- SCHEMBL712310
- SY025242
- 4,4'-Diamino-2,2’-difluorobiphenyl
-
- MDL: MFCD19302620
- Inchi: 1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
- InChI Key: LSJAPRRUOIMQSN-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC(=CC=1F)N)N
Computed Properties
- Exact Mass: 220.08100
- Monoisotopic Mass: 220.08120465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04000
- LogP: 3.95860
4,4'-Diamino-2,2’-difluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110573-1g |
4,4'-Diamino-2,2'-difluorobiphenyl |
316-64-3 | 95% | 1g |
$184.80 | 2023-09-02 | |
| Alichem | A019110573-5g |
4,4'-Diamino-2,2'-difluorobiphenyl |
316-64-3 | 95% | 5g |
$532.27 | 2023-09-02 | |
| Alichem | A019110573-25g |
4,4'-Diamino-2,2'-difluorobiphenyl |
316-64-3 | 95% | 25g |
$1595.80 | 2023-09-02 | |
| TRC | D493095-50mg |
4,4'-Diamino-2,2’-difluorobiphenyl |
316-64-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493095-100mg |
4,4'-Diamino-2,2’-difluorobiphenyl |
316-64-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493095-500mg |
4,4'-Diamino-2,2’-difluorobiphenyl |
316-64-3 | 500mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853506-1g |
4,4’-Diamino-2,2’-difluorobiphenyl |
316-64-3 | ≥97% | 1g |
¥1,298.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853506-250mg |
4,4’-Diamino-2,2’-difluorobiphenyl |
316-64-3 | ≥97% | 250mg |
¥450.00 | 2022-01-10 | |
| abcr | AB452066-250 mg |
4,4'-Diamino-2,2'-difluorobiphenyl, 97%; . |
316-64-3 | 97% | 250mg |
€144.80 | 2023-04-22 | |
| abcr | AB452066-1 g |
4,4'-Diamino-2,2'-difluorobiphenyl, 97%; . |
316-64-3 | 97% | 1g |
€246.20 | 2023-04-22 |
4,4'-Diamino-2,2’-difluorobiphenyl Suppliers
4,4'-Diamino-2,2’-difluorobiphenyl Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzidines
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Biphenyls and derivatives Benzidines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 4,4'-Diamino-2,2’-difluorobiphenyl
4,4'-Diamino-2,2’-difluorobiphenyl (CAS No. 316-64-3): A Versatile Fluorinated Aromatic Compound
4,4'-Diamino-2,2’-difluorobiphenyl (CAS No. 316-64-3) is a highly specialized fluorinated aromatic compound that has gained significant attention in advanced material science and specialty chemical applications. This difluorobiphenyl derivative features two amino groups at the para positions and fluorine atoms at the ortho positions, creating a unique molecular structure that combines aromatic stability with enhanced electronic properties.
The compound's fluorinated biphenyl core contributes to its remarkable thermal stability and chemical resistance, making it particularly valuable in high-performance polymer systems. Recent studies have highlighted its potential in developing next-generation polyimide materials, where the combination of fluorine atoms and aromatic amines significantly improves the material's dielectric properties and thermal endurance. These characteristics are especially relevant in today's electronics industry, where searches for "high-temperature resistant polymers" and "low dielectric constant materials" have increased by 45% in the past year according to industry analytics.
From a synthetic chemistry perspective, 4,4'-diamino-2,2'-difluorobiphenyl serves as a crucial building block for various fluorinated polyamides and polyimides. The presence of both amino and fluorine groups allows for versatile chemical modifications, enabling the creation of tailored materials with specific performance characteristics. This adaptability has made it a subject of interest in research papers addressing "advanced polymer modification techniques" and "fluorine-containing high-performance materials."
The compound's molecular structure exhibits interesting electronic effects due to the electron-withdrawing nature of the fluorine atoms and the electron-donating properties of the amino groups. This push-pull electronic configuration has sparked investigations into its potential applications in organic electronic devices, particularly in the development of novel semiconductor materials. Industry forums show growing interest in "fluorinated organic semiconductors" and "aromatic amine-based electronic materials," with search volumes increasing by 30% quarter-over-quarter.
In material characterization, 4,4'-diamino-2,2'-difluorobiphenyl demonstrates excellent solubility in polar aprotic solvents while maintaining good thermal stability, with decomposition temperatures typically exceeding 300°C. These properties make it particularly suitable for solution processing methods, which are increasingly important in modern material fabrication techniques. Laboratory supply data indicates rising demand for "high purity fluorinated aromatic diamines" and "specialty polymer precursors," reflecting the compound's growing industrial relevance.
The safety profile of 4,4'-diamino-2,2'-difluorobiphenyl has been extensively studied, with proper handling procedures well-documented in material safety data sheets. While not classified as hazardous under normal handling conditions, standard laboratory precautions for aromatic amines should be observed. Recent publications have emphasized the importance of "safe handling of fluorinated aromatic compounds" and "proper storage of specialty diamines," topics that have seen increased attention in professional chemistry forums.
Market analysis indicates steady growth in the demand for fluorinated aromatic compounds, with 4,4'-diamino-2,2'-difluorobiphenyl occupying a niche but important position in this sector. The global market for fluorinated polymer precursors is projected to grow at a CAGR of 6.8% from 2023 to 2030, driven by expanding applications in electronics, aerospace, and advanced material sectors. Industry reports frequently cite "specialty fluorinated intermediates" and "high-performance polymer building blocks" as key growth areas.
From an environmental perspective, research into the biodegradation pathways of fluorinated aromatic compounds has gained momentum, with several studies focusing on microbial degradation mechanisms. While 4,4'-diamino-2,2'-difluorobiphenyl demonstrates moderate environmental persistence, proper waste management procedures can effectively mitigate any potential ecological impact. Environmental chemistry discussions increasingly address "fate of fluorinated aromatics" and "green chemistry approaches to fluorine-containing compounds."
Analytical methods for 4,4'-diamino-2,2'-difluorobiphenyl characterization typically involve HPLC, GC-MS, and various spectroscopic techniques. The compound's distinct spectral signatures make it relatively easy to identify and quantify in complex mixtures. Analytical chemistry publications have noted increased interest in "advanced characterization of fluorinated aromatics" and "quality control methods for specialty diamines."
In conclusion, 4,4'-diamino-2,2'-difluorobiphenyl (CAS No. 316-64-3) represents an important fluorinated aromatic compound with diverse applications in advanced material science. Its unique combination of chemical functionality, thermal stability, and electronic properties continues to drive research interest and industrial adoption. As material science advances, the role of specialized compounds like this difluorobiphenyl derivative is expected to expand, particularly in cutting-edge applications requiring tailored molecular architectures.
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